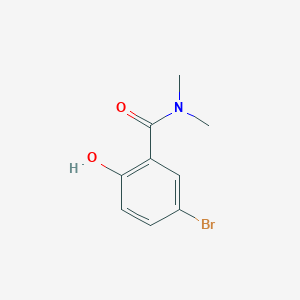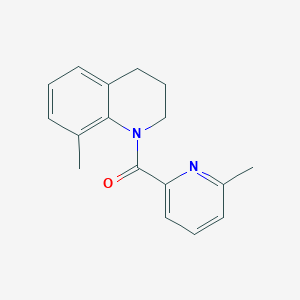
1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one is a synthetic compound that has been the subject of scientific research in recent years. It is a tetrazole derivative that has shown promising results in various applications, including medicinal chemistry, biochemistry, and material science.
Mecanismo De Acción
The mechanism of action of 1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, as mentioned above. It may also have other mechanisms of action that have yet to be discovered.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one are complex and varied. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one in lab experiments include its stability, solubility, and ease of synthesis. However, its limitations include its toxicity and potential side effects.
Direcciones Futuras
There are many potential future directions for research on 1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one. These include:
1. Further studies on its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
2. Studies on its potential use in the treatment of cancer, antimicrobial, and antifungal agents.
3. Studies on its potential use as an enzyme inhibitor in various biochemical pathways.
4. Studies on its potential use as a material for electronic and optoelectronic devices.
5. Studies on its potential use as a fluorescent probe for biological imaging.
In conclusion, 1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one is a synthetic compound that has shown promising results in various fields of science. Its potential applications in medicinal chemistry, biochemistry, and material science make it an exciting area of research for future studies.
Métodos De Síntesis
The synthesis of 1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one is a complex process that involves several steps. The most common method involves the reaction of 2-mercaptothiophene with propargyl bromide to form 2-propynylthiophene. This compound is then reacted with sodium azide to form the corresponding azide. The final step involves the reaction of the azide with copper(I) iodide to form the tetrazole derivative.
Aplicaciones Científicas De Investigación
1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been shown to have anticancer, antimicrobial, and antifungal properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In biochemistry, 1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have beneficial effects in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
1-prop-2-enyl-4-thiophen-2-yltetrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c1-2-5-11-8(13)12(10-9-11)7-4-3-6-14-7/h2-4,6H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCYZQACROHKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)N(N=N1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509786.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone](/img/structure/B7509793.png)
![2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509797.png)
![N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7509799.png)
![2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7509804.png)
![N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7509811.png)






![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)